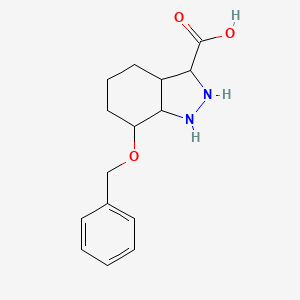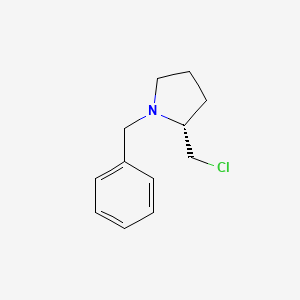![molecular formula C13H21N B12347046 4-[4-(Propan-2-yl)phenyl]butan-1-amine](/img/structure/B12347046.png)
4-[4-(Propan-2-yl)phenyl]butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Isopropylbenzyl)propylamine is an organic compound with the chemical formula C13H21N. It is a derivative of benzylamine, where the benzyl group is substituted with an isopropyl group at the para position and a propylamine group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
(4-Isopropylbenzyl)propylamine is typically synthesized through the addition reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . The reaction conditions generally involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 40-45°C for the initial reaction and 200-210°C for the dehydration step .
Industrial Production Methods
Industrial production of (4-Isopropylbenzyl)propylamine often involves the hydrogenation of isopropanol with ammonia in the presence of a nickel-aluminum catalyst activated by barium hydroxide. This method yields a mixture of mono- and diisopropylamine, which can be separated and purified through distillation .
化学反应分析
Types of Reactions
(4-Isopropylbenzyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzyl derivatives.
科学研究应用
(4-Isopropylbenzyl)propylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in neurotransmitter pathways and as a precursor to biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of specialty chemicals
作用机制
The mechanism of action of (4-Isopropylbenzyl)propylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
相似化合物的比较
Similar Compounds
Cumyl alcohol:
Isopropylbenzylamine: A closely related compound with similar applications in organic synthesis.
Uniqueness
(4-Isopropylbenzyl)propylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an isopropyl group and a propylamine group makes it a versatile intermediate in the synthesis of various complex molecules .
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
4-(4-propan-2-ylphenyl)butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-11(2)13-8-6-12(7-9-13)5-3-4-10-14/h6-9,11H,3-5,10,14H2,1-2H3 |
InChI 键 |
ZONHONWIVLUCIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


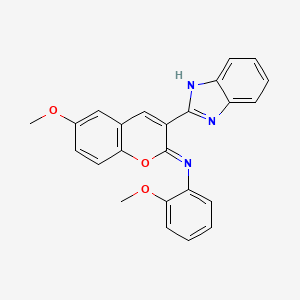

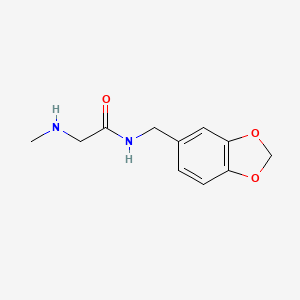
![N-(3-chloro-2-methylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B12346986.png)
![6H,7H-thieno[2,3-c]pyridine-7-thione](/img/structure/B12346993.png)
![2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B12347000.png)
![5aH-benzo[b][1,8]naphthyridin-5-one](/img/structure/B12347014.png)

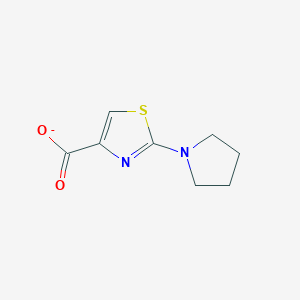
![1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347053.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12347056.png)
